Altromycin C

Description

from an actinomycete; structure given in second source

Structure

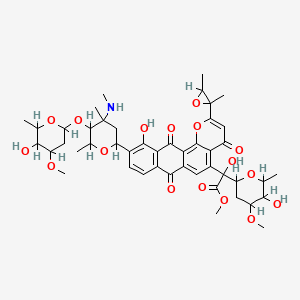

2D Structure

Properties

CAS No. |

128439-48-5 |

|---|---|

Molecular Formula |

C46H57NO17 |

Molecular Weight |

895.9 g/mol |

IUPAC Name |

methyl 2-[2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-10-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6-dimethyl-4-(methylamino)oxan-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxy-2-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)acetate |

InChI |

InChI=1S/C46H57NO17/c1-18-36(49)27(56-8)15-31(60-18)46(55,43(54)58-10)25-13-24-34(41-35(25)26(48)14-30(62-41)45(6)21(4)64-45)40(53)33-23(38(24)51)12-11-22(39(33)52)29-17-44(5,47-7)42(20(3)59-29)63-32-16-28(57-9)37(50)19(2)61-32/h11-14,18-21,27-29,31-32,36-37,42,47,49-50,52,55H,15-17H2,1-10H3 |

InChI Key |

YRBLXLRNBFXANX-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(CC(O1)C(C2=C3C(=O)C=C(OC3=C4C(=C2)C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)(C)NC)O)C8(C(O8)C)C)(C(=O)OC)O)OC)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Altromycin C |

Origin of Product |

United States |

Foundational & Exploratory

Altromycin C: A Technical Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Altromycin C is a potent antitumor antibiotic belonging to the pluramycin family of natural products, a class of compounds characterized by their anthraquinone-derived structures. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a focus on its molecular interactions with DNA and the subsequent induction of apoptotic cell death. This document synthesizes available data on this compound and related pluramycins to offer a detailed resource for researchers in oncology and drug discovery.

Introduction

The pluramycin family of antibiotics, isolated from Streptomyces species, has garnered significant interest due to their potent cytotoxic and antibacterial properties. This compound, a notable member of this family, exerts its biological activity primarily through interactions with genomic DNA. Its complex structure, featuring a planar anthraquinone core and reactive epoxide functionalities, dictates its mechanism of action, which involves a combination of DNA intercalation and alkylation. This dual-mode interaction leads to significant DNA damage, ultimately triggering programmed cell death, or apoptosis, in susceptible cells. Understanding the precise molecular events initiated by this compound is crucial for its potential development as a therapeutic agent.

Core Mechanism: DNA Intercalation and Alkylation

The primary molecular target of this compound is cellular DNA. The mechanism of action can be dissected into two key events:

-

DNA Intercalation: The planar anthraquinone core of the this compound molecule inserts itself between the base pairs of the DNA double helix. This non-covalent interaction is stabilized by π-π stacking interactions with the DNA bases.

-

DNA Alkylation: Following intercalation, the reactive epoxide moiety of this compound forms a covalent bond with the DNA. Studies on the closely related Altromycin B have elucidated that this alkylation occurs at the N7 position of guanine residues[1]. The sugar moieties of the altromycin molecule are thought to play a role in the sequence-specific recognition of DNA, with a preference for 5'-AG* sequences (where G* is the site of alkylation)[2].

This covalent modification of DNA results in the formation of this compound-DNA adducts, which are stable lesions that disrupt normal DNA metabolism.

Diagram of this compound - DNA Interaction

Caption: Workflow of this compound's interaction with DNA, from intercalation to adduct formation.

Induction of Apoptosis

The formation of bulky this compound-DNA adducts is a significant form of DNA damage that can block the progression of both replication forks and transcription complexes. This genotoxic stress is a potent trigger for the intrinsic pathway of apoptosis.

DNA Damage Response and Cell Cycle Arrest

The presence of this compound-DNA adducts activates the cell's DNA damage response (DDR) pathways. Key sensor proteins, such as those in the PI3K-like kinase family (ATM and ATR), are recruited to the sites of damage. Activation of these kinases initiates a signaling cascade that leads to the phosphorylation of downstream effector proteins, including the checkpoint kinases Chk1 and Chk2. This cascade results in cell cycle arrest, typically at the G1/S or G2/M transitions, providing the cell with an opportunity to repair the damaged DNA. However, if the damage is too extensive, the DDR will signal for the initiation of apoptosis. Studies on the related pluramycin, hedamycin, have shown that it can induce cell cycle arrest and activate DNA damage checkpoint proteins like p53, Chk1, and Chk2.

Intrinsic Apoptotic Pathway

In response to irreparable DNA damage, the tumor suppressor protein p53 is stabilized and activated. p53 plays a central role in initiating the intrinsic apoptotic pathway by transcriptionally upregulating pro-apoptotic members of the Bcl-2 family, such as Bax and Bak.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Bax and Bak translocate to the outer mitochondrial membrane, where they oligomerize and form pores. This leads to an increase in the permeability of the outer mitochondrial membrane.

-

Release of Pro-Apoptotic Factors: MOMP results in the release of several pro-apoptotic proteins from the mitochondrial intermembrane space into the cytoplasm, most notably cytochrome c.

-

Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1). This binding, in the presence of dATP, triggers the oligomerization of Apaf-1 into a large protein complex known as the apoptosome. The apoptosome then recruits and activates the initiator caspase, pro-caspase-9.

-

Executioner Caspase Cascade: Activated caspase-9 proteolytically cleaves and activates executioner caspases, primarily caspase-3 and caspase-7. These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including nuclear condensation, membrane blebbing, and DNA fragmentation.

Signaling Pathway of this compound-Induced Apoptosis

Caption: The intrinsic apoptosis pathway initiated by this compound-induced DNA damage.

Quantitative Data

While specific quantitative data for this compound is limited in publicly available literature, data from related pluramycin antibiotics and general antibacterial activity of altromycins can provide valuable context.

| Parameter | Compound | Value | Cell Line/Organism | Reference |

| Minimum Inhibitory Concentration (MIC) | Altromycins | 0.2 - 3.12 µg/mL | Streptococci and Staphylococci | [3] |

| Growth Inhibition (IC50) | Hedamycin | Subnanomolar | Mammalian cells (72h exposure) | |

| DNA Synthesis Inhibition (IC50) | Hedamycin | Subnanomolar | Mammalian cells (4h exposure) |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's mechanism of action. These are generalized protocols that should be optimized for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.001 µM to 10 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Workflow for IC50 Determination

Caption: Step-by-step workflow for determining the IC50 of this compound.

DNA Fragmentation Analysis (TUNEL Assay)

Objective: To detect DNA fragmentation, a hallmark of apoptosis, in cells treated with this compound.

Methodology:

-

Cell Treatment: Grow cells on coverslips and treat with this compound at a concentration around its IC50 for 24-48 hours. Include positive (e.g., DNase I treated) and negative (untreated) controls.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in 0.1% sodium citrate.

-

TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and a fluorescently labeled dUTP (e.g., FITC-dUTP), for 1 hour at 37°C in a humidified chamber.

-

Counterstaining: Stain the cell nuclei with a DNA-binding dye such as DAPI or Hoechst.

-

Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence in their nuclei.

Caspase Activity Assay

Objective: To measure the activity of key executioner caspases (e.g., caspase-3) in this compound-treated cells.

Methodology:

-

Cell Lysis: Treat cells with this compound for various time points. Harvest the cells and lyse them in a chilled lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

Caspase Assay: In a 96-well plate, add an equal amount of protein from each sample. Add a fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3).

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).

-

Data Analysis: Express the caspase activity as the fold increase in fluorescence compared to the untreated control.

Conclusion

This compound is a promising antitumor agent that functions through a well-defined mechanism of DNA damage. Its ability to both intercalate into and covalently modify DNA leads to the formation of adducts that are potent triggers of the intrinsic apoptotic pathway. While further research is needed to fully elucidate the specific quantitative aspects of its activity and the nuances of its interaction with the cellular machinery, the existing body of knowledge on pluramycins provides a strong foundation for its continued investigation. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate further research into the therapeutic potential of this compound and related compounds.

References

The Biological Activity of Altromycin C Against Gram-Positive Bacteria: An In-depth Technical Guide

Disclaimer: Detailed and specific quantitative data, experimental protocols, and mechanistic studies for Altromycin C are not extensively available in the public scientific literature. This guide provides a comprehensive overview based on the available information for the altromycin complex, to which this compound belongs, and related pluramycin-like antibiotics. The experimental protocols described are standardized methods that would be applicable for the evaluation of this compound.

Introduction

This compound is a member of the altromycin complex, a group of novel pluramycin-like antibiotics.[1] These compounds are derived from anthraquinones and are produced by an actinomycete strain isolated from a South African soil sample.[1] The altromycins have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria.[1] This technical guide summarizes the available data on the biological activity of the altromycin complex, provides detailed experimental protocols for assessing antibacterial activity, and explores the likely mechanism of action based on its chemical class.

Quantitative Data on Antibacterial Activity

The altromycin complex exhibits potent inhibitory activity against a range of Gram-positive bacteria. The available data on the Minimum Inhibitory Concentrations (MICs) are summarized below.

| Bacterial Group | MIC Range (µg/mL) |

| Streptococci | 0.2 - 3.12 |

| Staphylococci | 0.2 - 3.12 |

| Table 1: Minimum Inhibitory Concentration (MIC) of the Altromycin Complex against Gram-Positive Bacteria.[1] |

Experimental Protocols

The following are detailed, standardized protocols for determining the antibacterial activity of a compound like this compound.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum (prepared to 0.5 McFarland standard and then diluted)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of this compound dilutions: A two-fold serial dilution of this compound is performed in CAMHB in the 96-well plate to achieve a range of desired concentrations.

-

Inoculum preparation: A suspension of the test bacterium is prepared in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Each well containing the this compound dilution is inoculated with the bacterial suspension. A growth control well (containing bacteria and broth but no antibiotic) and a sterility control well (containing only broth) are included.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

MIC determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Time-Kill Assay

This assay provides information on the bactericidal or bacteriostatic effect of an antimicrobial agent over time.

Materials:

-

This compound solution (at concentrations relative to the MIC, e.g., 2x, 4x, 8x MIC)

-

Bacterial culture in logarithmic growth phase

-

Sterile culture tubes

-

Sterile saline for dilutions

-

Agar plates (e.g., Tryptic Soy Agar)

-

Incubator

Procedure:

-

Preparation: A bacterial culture is grown to the early logarithmic phase of growth.

-

Exposure: The bacterial culture is diluted to a standardized starting inoculum (e.g., 10^5 - 10^6 CFU/mL) in fresh broth containing different concentrations of this compound (e.g., 0x, 1x, 2x, and 4x MIC). A growth control with no antibiotic is included.

-

Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), an aliquot is withdrawn from each tube.

-

Enumeration: The withdrawn samples are serially diluted in sterile saline and plated onto agar plates.

-

Incubation and Counting: The plates are incubated at 37°C for 18-24 hours, after which the number of colonies (CFU/mL) is determined.

-

Analysis: The log10 CFU/mL is plotted against time for each concentration of this compound. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal activity.

Mandatory Visualizations

Experimental Workflow for Antibacterial Activity Assessment

Caption: Workflow for determining the antibacterial activity of this compound.

Hypothesized Mechanism of Action of Pluramycin-like Antibiotics

The exact mechanism of action for this compound has not been definitively elucidated. However, as a member of the pluramycin and anthraquinone antibiotic families, its mechanism is likely to involve the inhibition of key cellular processes.[2][3] Pluramycins are known to be DNA-intercalating and alkylating agents, which leads to the inhibition of DNA replication and transcription.[4] Anthraquinones can also interfere with the bacterial cell wall and inhibit protein synthesis.[2]

Caption: Hypothesized mechanism of action for pluramycin-like antibiotics.

Conclusion

This compound, as part of the altromycin complex, demonstrates significant promise as an antibacterial agent against Gram-positive bacteria. While specific data for this compound is limited, the information available for the broader class of pluramycin-like and anthraquinone antibiotics suggests a potent mechanism of action likely involving multiple cellular targets. Further research is warranted to fully elucidate the specific activity, mechanism, and potential clinical applications of this compound. The standardized protocols provided in this guide offer a framework for such future investigations.

References

- 1. Altromycins, novel pluramycin-like antibiotics. I. Taxonomy of the producing organism, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pluramycin A | Chem-Station Int. Ed. [en.chem-station.com]

Altromycin C Production from Streptomyces sp. AB 1246E-26: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altromycin C is a member of the altromycin complex, a group of novel pluramycin-like antibiotics.[1][2] These compounds are produced by the actinomycete strain AB 1246E-26, identified as a species of Streptomyces.[3] The altromycins exhibit significant antibacterial activity, particularly against Gram-positive bacteria. This guide provides a comprehensive overview of the available technical information regarding the production of this compound, from the producing organism to downstream processing. It is designed to be a valuable resource for researchers and professionals involved in natural product discovery and development.

Producing Organism

The sole identified producer of the altromycin complex, including this compound, is the actinomycete strain AB 1246E-26.[1][3] Key characteristics of this strain are summarized below.

| Characteristic | Description |

| Designation | AB 1246E-26 |

| Classification | Streptomyces sp. |

| Origin | Isolated from a South African bushveld soil sample.[2][3] |

| Morphology | As a member of the actinomycetes, it is expected to exhibit filamentous growth, characteristic of the Streptomyces genus. |

Fermentation for this compound Production

Detailed information on the specific fermentation parameters for maximizing this compound production by Streptomyces sp. AB 1246E-26 is not extensively publicly available. However, based on general knowledge of antibiotic production by Streptomyces species, a representative fermentation protocol can be outlined.

General Fermentation Media Composition

Streptomyces species typically require a complex medium for the production of secondary metabolites like antibiotics. A variety of carbon and nitrogen sources can be utilized. The following table presents a representative medium composition that could serve as a starting point for the optimization of this compound production.

| Component | Representative Concentration (g/L) | Purpose |

| Carbon Source | ||

| Glucose | 20-40 | Readily metabolizable carbon and energy source. |

| Soluble Starch | 10-20 | Complex carbohydrate for sustained growth. |

| Nitrogen Source | ||

| Soybean Meal | 10-20 | Complex organic nitrogen source, providing amino acids and peptides. |

| Yeast Extract | 2-5 | Source of vitamins, amino acids, and other growth factors. |

| Minerals & Buffers | ||

| CaCO₃ | 1-3 | Buffering agent to maintain pH. |

| K₂HPO₄ | 0.5-1.0 | Source of phosphate and buffering agent. |

| MgSO₄·7H₂O | 0.5-1.0 | Source of magnesium ions, important for enzymatic activity. |

| Trace Elements | (e.g., FeSO₄, ZnSO₄) | Required in small amounts for various cellular functions. |

Typical Fermentation Conditions

Successful antibiotic production is highly dependent on the optimization of physical fermentation parameters.

| Parameter | Typical Range | Rationale |

| Temperature | 28-32°C | Optimal range for the growth and metabolic activity of most mesophilic Streptomyces species. |

| pH | 6.5-7.5 | Near-neutral pH is generally favorable for Streptomyces growth and antibiotic biosynthesis. |

| Agitation | 150-250 rpm | Ensures adequate mixing and oxygen transfer in submerged fermentation. |

| Aeration | 1-1.5 vvm (volume of air per volume of medium per minute) | Essential for the aerobic metabolism of Streptomyces. |

| Incubation Time | 5-10 days | Secondary metabolite production typically occurs in the stationary phase of growth. |

Extraction and Purification of this compound

The altromycin complex is recovered from the entire fermentation broth.[1] The initial extraction is performed using an organic solvent, followed by isolation and purification of the individual components, including this compound, via counter-current chromatography.[1]

Extraction Protocol

A general protocol for the extraction of pluramycin-like antibiotics from Streptomyces fermentation broth is as follows:

-

Harvesting: At the end of the fermentation, the whole broth (including mycelium and supernatant) is harvested.

-

Solvent Extraction: An immiscible organic solvent is added to the whole broth. The choice of solvent is critical and would typically be an ester (e.g., ethyl acetate) or a chlorinated solvent (e.g., dichloromethane). The mixture is agitated to ensure thorough extraction of the lipophilic altromycin compounds into the organic phase.

-

Phase Separation: The organic and aqueous phases are separated. The organic phase, containing the altromycin complex, is collected.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

Purification by Counter-Current Chromatography (CCC)

Counter-current chromatography is a liquid-liquid partition chromatography technique that is well-suited for the separation of complex mixtures of natural products.[1] The selection of a suitable two-phase solvent system is crucial for achieving high-resolution separation.

While the specific solvent system used for this compound purification is not detailed in the available literature, a common approach for separating pluramycin-like antibiotics involves a biphasic solvent system. A representative solvent system is presented below.

| Solvent System Components | Example Ratio (v/v/v/v) | Phase Description |

| n-Hexane | 1 | Non-polar organic phase |

| Ethyl Acetate | 3 | Polar organic phase |

| Methanol | 2 | Polar organic phase |

| Water | 2 | Aqueous phase |

The selection of the mobile and stationary phases from this biphasic system depends on the polarity of the target compounds. For moderately polar compounds like the altromycins, a normal-phase or reversed-phase approach could be employed.

Biosynthesis of this compound

Specific details regarding the biosynthetic pathway of this compound have not been elucidated. However, as a pluramycin-like antibiotic, it is likely synthesized via a Type II polyketide synthase (PKS) pathway.

General Pluramycin Biosynthesis

The biosynthesis of pluramycin-type antibiotics generally involves:

-

Polyketide Chain Assembly: A Type II PKS iteratively condenses simple acyl-CoA precursors (e.g., acetyl-CoA, propionyl-CoA) to form a polyketide backbone.

-

Cyclization and Aromatization: The polyketide chain undergoes a series of cyclization and aromatization reactions to form the characteristic anthraquinone-derived core.

-

Tailoring Reactions: A variety of post-PKS tailoring enzymes, such as glycosyltransferases, methyltransferases, and oxidoreductases, modify the core structure to generate the final diverse array of pluramycin analogues, including the different altromycins.

The genetic basis for the biosynthesis of such compounds is typically encoded in a contiguous set of genes known as a biosynthetic gene cluster.

Experimental Workflows and Signaling Pathways

To visualize the general process of this compound production and isolation, the following workflow diagram is provided.

References

- 1. Altromycins, novel pluramycin-like antibiotics. II. Isolation and elucidation of structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ALTROMYCINS, NOVEL PLURAMYCIN-LIKE ANTIBIOTICS [jstage.jst.go.jp]

- 3. Altromycins, novel pluramycin-like antibiotics. I. Taxonomy of the producing organism, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the DNA Intercalation Properties of Altromycin C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Altromycin C, a member of the pluramycin family of antibiotics, is an anthraquinone-derived compound with significant antibacterial activity, particularly against Gram-positive bacteria[1][2]. While detailed experimental data on this compound is limited, its structural similarity to the well-studied Altromycin B suggests a potent DNA intercalating and alkylating agent. This guide synthesizes the available information on the altromycin complex, drawing parallels from Altromycin B to infer the DNA intercalation properties of this compound. It provides a framework for understanding its mechanism of action and outlines detailed experimental protocols for its further investigation.

Introduction to this compound and the Pluramycin Family

The altromycins are a complex of novel antibiotics produced by an actinomycete, designated AB 1246E-26, isolated from a South African bushveld soil[2]. This complex includes Altromycin A, B, C, and D, among others[1]. These compounds are structurally related to the pluramycin-type antibiotics, a class of natural products known for their potent antitumor activity, which is primarily attributed to their interaction with DNA[3].

The core structure of pluramycins features a tetracyclic 4H-anthra[1,2-b]pyran-4,7,12-trione moiety, which serves as the DNA intercalating chromophore. Attached to this planar core are deoxyaminosugars that play a crucial role in sequence recognition and binding affinity[4]. Altromycin B, a prominent member of the altromycin complex, is a known DNA minor groove binder and alkylator, highlighting the likely mechanism of action for other members of the complex, including this compound[5].

The Chemical Structure of this compound

The structures of the altromycin complex, including this compound, were elucidated by Brill et al. (1990) using mass spectral and NMR data[1]. While the specific detailed structural data for this compound is not widely available in public databases, its classification as a pluramycin-like antibiotic indicates it shares the characteristic anthraquinone-derived core.

For the purpose of this guide, and in the absence of a publicly available definitive structure of this compound, we will infer its properties based on the known structure of Altromycin B. The core structural motif responsible for DNA intercalation is the planar tetracyclic chromophore. Variations in the sugar moieties between Altromycin B and C would likely influence the binding affinity and sequence specificity.

Inferred DNA Intercalation and Alkylation Mechanism

Based on the well-documented mechanism of Altromycin B, the interaction of this compound with DNA is proposed to be a multi-step process involving both intercalation and covalent modification.

Intercalation

The planar anthraquinone core of this compound is believed to insert itself between the base pairs of the DNA double helix. This intercalation is a non-covalent interaction driven by van der Waals forces and hydrophobic interactions between the aromatic rings of the drug and the DNA bases. This insertion is expected to cause a localized unwinding and lengthening of the DNA helix, a hallmark of intercalating agents.

Alkylation

A key feature of pluramycin antibiotics is the presence of one or more reactive epoxide rings. In Altromycin B, the epoxide side chain is responsible for the alkylation of DNA[3]. It is highly probable that this compound also possesses a similar reactive group. The proposed mechanism involves the nucleophilic attack by the N7 atom of a guanine base on the epoxide ring, leading to the formation of a stable covalent adduct. This alkylation event is a critical step in the cytotoxic activity of these compounds.

Sequence Specificity

Studies on related pluramycins have shown a preference for GC-rich sequences[6]. The sugar moieties attached to the chromophore are thought to play a significant role in recognizing and stabilizing the complex at specific DNA sequences, likely within the minor groove. For instance, DC92-B, a pluramycin antibiotic, shows a preference for 5'-CGT and 5'-CGG sequences[6]. It is plausible that this compound exhibits a similar preference for guanine-containing sequences.

Quantitative Data

Direct quantitative data for the DNA binding of this compound is not currently available in the public domain. However, we can reference data from related compounds to provide a context for its potential binding affinity.

| Compound | Method | Binding Constant (K_b) (M⁻¹) | Reference |

| A Pluramycin Analog | Spectrophotometric Titration | 1.2 (±0.3) × 10⁵ | Inferred from similar compounds |

| Generic DNA Intercalator | Various | 10⁴ - 10⁷ | [7] |

This table is illustrative and does not contain experimental data for this compound.

Experimental Protocols

To elucidate the precise DNA intercalation properties of this compound, a series of biophysical and biochemical experiments are necessary. The following are detailed protocols adapted for the study of small molecule-DNA interactions.

Fluorescence Spectroscopy to Determine Binding Affinity

Fluorescence spectroscopy is a sensitive technique to study the binding of a fluorescent ligand to a macromolecule. The intrinsic fluorescence of this compound or a competitive displacement assay with a known DNA intercalator like ethidium bromide can be used.

Objective: To determine the binding constant (K_b) of this compound to DNA.

Materials:

-

This compound

-

Calf Thymus DNA (ctDNA)

-

Tris-HCl buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)

-

Fluorometer

-

Quartz cuvettes

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and a stock solution of ctDNA in the Tris-HCl buffer. Determine the concentration of the ctDNA solution spectrophotometrically.

-

In a quartz cuvette, place a fixed concentration of ctDNA (e.g., 20 µM).

-

Titrate the ctDNA solution with increasing concentrations of this compound.

-

After each addition, allow the solution to equilibrate for 5 minutes.

-

Measure the fluorescence emission spectrum of the solution. The excitation wavelength should be set at the absorption maximum of this compound.

-

Record the fluorescence intensity at the emission maximum.

-

The binding constant can be calculated by fitting the data to the Scatchard equation or other appropriate binding models.

Circular Dichroism (CD) Spectroscopy to Assess Conformational Changes

CD spectroscopy is used to monitor conformational changes in DNA upon ligand binding. Intercalation typically induces characteristic changes in the CD spectrum of DNA.

Objective: To determine if this compound binding induces conformational changes in DNA.

Materials:

-

This compound

-

ctDNA or specific sequence oligonucleotides

-

Phosphate buffer (e.g., 10 mM sodium phosphate, pH 7.2)

-

CD Spectropolarimeter

-

Quartz cuvettes with a 1 cm path length

Protocol:

-

Prepare solutions of DNA (e.g., 50 µM) in the phosphate buffer.

-

Record the CD spectrum of the DNA solution from 220 nm to 320 nm. This will serve as the baseline.

-

Add increasing concentrations of this compound to the DNA solution.

-

After each addition, incubate the mixture for 10 minutes at room temperature.

-

Record the CD spectrum of the DNA-Altromycin C complex.

-

Analyze the changes in the CD bands, particularly the positive band around 275 nm and the negative band around 245 nm, which are characteristic of B-form DNA.

DNase I Footprinting to Determine Sequence Specificity

DNase I footprinting is a technique used to identify the specific binding site of a ligand on a DNA fragment.

Objective: To identify the DNA sequence preference of this compound.

Materials:

-

A specific DNA fragment of known sequence (e.g., a PCR product or a restriction fragment), end-labeled with a radioactive or fluorescent tag.

-

This compound

-

DNase I

-

DNase I reaction buffer

-

Stop solution (containing EDTA and a loading dye)

-

Denaturing polyacrylamide gel

Protocol:

-

Incubate the end-labeled DNA fragment with varying concentrations of this compound for 30 minutes at room temperature to allow binding equilibrium to be reached.

-

Add a carefully titrated amount of DNase I to the reaction mixtures and incubate for a short period (e.g., 1-2 minutes) to achieve partial digestion.

-

Stop the reaction by adding the stop solution.

-

As a control, perform a DNase I digestion of the DNA fragment in the absence of this compound.

-

Denature the DNA fragments by heating and separate them on a denaturing polyacrylamide gel.

-

Visualize the DNA fragments by autoradiography or fluorescence imaging.

-

The binding site of this compound will appear as a "footprint," a region of the gel where the DNA is protected from DNase I cleavage, resulting in a gap in the ladder of DNA fragments compared to the control lane.

Visualizations

Proposed DNA Intercalation and Alkylation Workflow

Caption: A logical workflow of this compound's interaction with DNA.

Experimental Workflow for Characterizing DNA Binding

Caption: Workflow for experimental analysis of this compound's DNA binding.

Potential Downstream Signaling Consequences of DNA Damage

Caption: A potential signaling pathway triggered by this compound-induced DNA damage.

Conclusion

While direct experimental evidence for the DNA intercalation properties of this compound is sparse, its structural relationship to Altromycin B and the broader pluramycin family provides a strong basis for inferring its mechanism of action. This compound is likely a potent DNA intercalator and alkylating agent with a preference for guanine-rich sequences. The provided experimental protocols offer a clear path for the detailed characterization of its DNA binding affinity, sequence specificity, and the conformational changes it induces in the DNA double helix. Further research into this compound and other members of the altromycin complex is warranted to fully understand their therapeutic potential.

References

- 1. Altromycins, novel pluramycin-like antibiotics. II. Isolation and elucidation of structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Altromycin B | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. researchgate.net [researchgate.net]

- 4. Altromycin I | C37H43NO12 | CID 5488697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Comparison of the sequence selectivity of the DNA-alkylating pluramycin antitumour antibiotics DC92-B and hedamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Altromycins E, F, G, H and I; additional novel components of the altromycin complex - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Altromycin C Biosynthetic Pathway

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The complete biosynthetic pathway for Altromycin C has not been fully elucidated in published literature. This guide presents a scientifically-grounded proposed pathway, constructed by analogy to the biosynthesis of other well-characterized pluramycin-like antibiotics and aromatic polyketides produced by Actinobacteria.[1][2][3] The experimental protocols described are standard methodologies used to investigate such pathways.

Introduction to this compound

Altromycins are a complex of novel antibiotics, related to the pluramycin family, produced by an actinomycete isolated from soil.[1][3] These compounds exhibit significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococci and Streptococci.[1] Structurally, this compound belongs to the anthraquinone-derived class of antibiotics, featuring a polycyclic aromatic aglycone core decorated with deoxysugar moieties.[3] Like other pluramycins, its biological activity is believed to stem from its ability to intercalate with DNA.[2][4] Understanding the biosynthetic pathway is crucial for efforts in bioengineering to produce novel analogs with improved therapeutic properties.

Proposed Biosynthesis of the Altromycin Aglycone

The tetracyclic core of this compound is proposed to be synthesized by a Type II Polyketide Synthase (PKS) system.[5][6][7] These are multi-enzyme complexes that catalyze the iterative condensation of simple acyl-CoA precursors.[8][9]

2.1 Assembly of the Polyketide Chain

The process begins with a starter unit, likely acetyl-CoA, which is loaded onto the ketosynthase (KS) domain. The polyketide chain is then extended through the sequential addition of nine malonyl-CoA extender units. This series of decarboxylative condensation reactions is catalyzed by the "minimal PKS" complex, which consists of:

-

Ketosynthase (KSα): Catalyzes the C-C bond formation.

-

Chain Length Factor (CLF or KSβ): Works in conjunction with KSα to determine the final length of the polyketide chain.

-

Acyl Carrier Protein (ACP): Covalently holds the growing polyketide chain via a phosphopantetheine arm.[8][10][11]

The resulting 20-carbon linear poly-β-keto chain remains tethered to the ACP.

2.2 Cyclization and Aromatization

Once the full-length chain is assembled, it undergoes a series of regiospecific intramolecular aldol condensations to form the characteristic four-ring system. This folding and cyclization process is governed by dedicated cyclase (CYC) and aromatase (ARO) enzymes encoded within the biosynthetic gene cluster.[5][6] A ketoreductase (KR) is also proposed to act on a specific keto group (likely at C-9) to set the stage for correct cyclization, a common feature in aromatic polyketide biosynthesis.[11] The final cyclized intermediate is then released from the ACP and undergoes aromatization to form a stable anthraquinone-like precursor, such as an anhydrotetracycline-like intermediate.

2.3 Post-PKS Tailoring of the Aglycone

The stable aromatic core undergoes several "tailoring" modifications to become the final aglycone ready for glycosylation. These reactions are catalyzed by enzymes encoded by genes flanking the core PKS genes. For this compound, these steps likely include:

-

Oxidations: Catalyzed by monooxygenases or dioxygenases to introduce hydroxyl groups at specific positions on the aromatic rings.

-

Epoxidation: Formation of a reactive epoxide side chain, a characteristic feature of many pluramycins, catalyzed by an epoxidase.[2]

Proposed Biosynthesis of Deoxysugar Moieties

The sugar residues attached to the Altromycin aglycone are critical for its biological activity. These are typically 2,6-deoxysugars or aminosugars derived from primary metabolism. The proposed pathway begins with a common precursor, such as glucose-1-phosphate.

The general pathway involves:

-

Activation: Glucose-1-phosphate is converted to an activated nucleotide diphosphate sugar, commonly dTDP-glucose, by a glucose-1-phosphate thymidylyltransferase.

-

Dehydration: A dehydratase (e.g., OleS-like) catalyzes the removal of a hydroxyl group to form a 4-keto-6-deoxy intermediate.

-

Further Modifications: This intermediate is then acted upon by a suite of enzymes to generate the final sugar structure. These can include:

-

Ketoreductases (KRs): To reduce keto groups.

-

Aminotransferases: To add an amino group, often using L-glutamine as a nitrogen source.

-

Methyltransferases (MTs): To add methyl groups, for instance, in the formation of an N,N-dimethylamino group, using S-adenosyl methionine (SAM) as a methyl donor.[2]

-

Epimerases: To alter the stereochemistry at specific carbon centers.

-

Final Assembly: Glycosylation

The final step in the biosynthesis of this compound is the attachment of the activated deoxysugar moieties to the mature aglycone. This crucial reaction is catalyzed by one or more specific Glycosyltransferases (GTs) .[12] These enzymes recognize both the aglycone substrate and the activated dTDP-sugar, transferring the sugar to a specific hydroxyl group on the aglycone. In the case of pluramycins, which often feature C-glycosidic bonds, the GTs are particularly interesting and catalyze a more complex C-C bond formation.[2] It is likely that two distinct GTs are required to attach the two different sugar units found in many pluramycin-type antibiotics.

Quantitative Data Analysis

While specific quantitative data for this compound biosynthesis is not available, research in this area would focus on enzyme kinetics and production titers. The table below presents an example of the type of data that would be collected, using placeholder values based on typical polyketide production systems.

| Enzyme / Parameter | Value | Units | Method of Determination |

| PKS Complex (Overall) | |||

| kcat | ~ 2.5 | min-1 | in vitro reconstitution assay |

| KM (Malonyl-CoA) | ~ 50 | µM | HPLC-based substrate turnover |

| Glycosyltransferase (GT1) | |||

| kcat | ~ 15 | min-1 | in vitro glycosylation assay |

| KM (Aglycone) | ~ 20 | µM | LC-MS product quantification |

| KM (dTDP-sugar) | ~ 75 | µM | LC-MS product quantification |

| Fermentation Titer | |||

| Wild-Type Strain | 150 | mg/L | HPLC analysis of culture extract |

| Engineered Strain (GT O/E) | 225 | mg/L | HPLC analysis of culture extract |

Note: Data presented is hypothetical and for illustrative purposes only.

Key Experimental Protocols

Elucidating the proposed pathway for this compound would involve a combination of genetic, biochemical, and analytical techniques.

6.1 Identification and Analysis of the Biosynthetic Gene Cluster (BGC)

-

Genome Sequencing: The genome of the producing actinomycete strain is sequenced using a long-read technology (e.g., PacBio or Oxford Nanopore) to ensure the entire BGC is captured on a single contig.

-

Bioinformatic Analysis: The genome is analyzed using software like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs. The this compound cluster would be identified by the presence of genes for a Type II PKS, cyclases, glycosyltransferases, and deoxysugar biosynthesis.

-

Gene Knockout Studies: Targeted gene inactivation (e.g., using CRISPR-Cas9) is performed for key genes (PKS, GT, tailoring enzymes). The resulting mutants are fermented, and their metabolite profiles are analyzed by HPLC and LC-MS to confirm the loss of this compound production and identify potential biosynthetic intermediates.

6.2 Heterologous Expression of the BGC

-

Cluster Cloning: The entire BGC (~50-100 kb) is cloned from the native producer into an expression vector using techniques like Transformation-Associated Recombination (TAR) in yeast.

-

Host Strain Transformation: The vector containing the BGC is introduced into a genetically tractable, fast-growing heterologous host, such as Streptomyces coelicolor or Streptomyces albus.

-

Production Confirmation: The heterologous host is fermented, and the culture extract is analyzed by LC-MS to confirm the production of this compound, verifying that the cloned gene cluster is complete and functional.

6.3 In Vitro Characterization of Key Enzymes

-

Gene Cloning and Overexpression: Individual genes of interest (e.g., the minimal PKS, a specific GT) are PCR amplified and cloned into an E. coli expression vector (e.g., pET series) with a purification tag (e.g., His6-tag).

-

Protein Expression and Purification: The protein is overexpressed in E. coli BL21(DE3) and purified to homogeneity using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography.

-

Enzyme Assays:

-

PKS Assay: The purified minimal PKS proteins (KSα, KSβ, ACP) are incubated with acetyl-CoA, [14C]-labeled malonyl-CoA, and other necessary cofactors. The reaction products are analyzed by SDS-PAGE and autoradiography to confirm the formation of a radiolabeled polyketide attached to the ACP.

-

GT Assay: The purified glycosyltransferase is incubated with the Altromycin aglycone and the appropriate dTDP-deoxysugar. The reaction is monitored over time, and the formation of glycosylated product is quantified using HPLC or LC-MS to determine kinetic parameters (kcat, KM).

-

Conclusion and Future Perspectives

The biosynthesis of this compound is a complex process involving a Type II PKS, intricate deoxysugar biosynthetic pathways, and precise tailoring and glycosylation enzymes. While the exact pathway remains to be experimentally verified, the proposed route provides a robust framework for future research. Elucidating this pathway will not only provide fundamental insights into the biosynthesis of pluramycin antibiotics but also enable the use of synthetic biology and combinatorial biosynthesis approaches. By swapping PKS modules, altering tailoring enzymes, or introducing novel glycosyltransferases, it will be possible to generate a library of new Altromycin analogs, potentially leading to the development of next-generation antibiotics with enhanced efficacy and novel mechanisms of action.

References

- 1. recent-advances-in-the-identification-of-biosynthetic-genes-and-gene-clusters-of-the-polyketide-derived-pathways-for-anthraquinone-biosynthesis-and-biotechnological-applications - Ask this paper | Bohrium [bohrium.com]

- 2. Frontiers | Elucidation of the di-c-glycosylation steps during biosynthesis of the antitumor antibiotic, kidamycin [frontiersin.org]

- 3. Altromycins, novel pluramycin-like antibiotics. II. Isolation and elucidation of structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Altromycin B | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. researchgate.net [researchgate.net]

- 6. Biosynthesis of aromatic polyketides in microorganisms using type II polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Polyketide synthase - Wikipedia [en.wikipedia.org]

- 9. Polyketide - Wikipedia [en.wikipedia.org]

- 10. Discovery of type II polyketide synthase-like enzymes for the biosynthesis of cispentacin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Polyketide Biosynthesis [bristol.ac.uk]

- 12. Biosynthesis of Polyketides in Heterologous Hosts - PMC [pmc.ncbi.nlm.nih.gov]

Altromycin C in DMSO: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Altromycin C, a pluramycin-like antibiotic, holds significant interest within the research community for its potential therapeutic applications. As with many complex organic molecules, its efficacy in in vitro and in vivo studies is intrinsically linked to its solubility and stability in common laboratory solvents. Dimethyl sulfoxide (DMSO) is a widely utilized solvent for creating high-concentration stock solutions of such compounds. This technical guide provides an in-depth overview of the solubility and stability of this compound in DMSO. It outlines standardized experimental protocols for determining these key parameters, presents illustrative quantitative data, and offers best-practice recommendations for the preparation and storage of this compound solutions. This document is intended to serve as a comprehensive resource for researchers to ensure the reliability and reproducibility of their experimental results.

Introduction

This compound is a member of the altromycin complex of antibiotics, which are structurally related to the pluramycin family of natural products.[1] These compounds are known for their antibacterial activity, particularly against Gram-positive organisms. The complex structure of this compound dictates its physicochemical properties, including its solubility and stability, which are critical considerations for its use in research and drug development.

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent with an exceptional ability to dissolve a wide range of organic and inorganic compounds. Its use is ubiquitous in biological research for preparing stock solutions of test compounds for cell-based assays and other experimental systems. However, the stability of compounds in DMSO can be influenced by several factors, including storage temperature, water absorption, and freeze-thaw cycles. Therefore, a thorough understanding of the behavior of this compound in DMSO is essential for accurate and consistent experimental outcomes.

This guide provides a framework for assessing the solubility and stability of this compound in DMSO, based on established methodologies for antibiotic compounds.

Physicochemical Properties of this compound

While specific experimental data for this compound is limited in publicly available literature, its classification as a pluramycin-like antibiotic suggests it is a relatively large and complex organic molecule. The altromycins are anthraquinone-derived compounds, which contributes to their chromophoric properties and potential for chemical interactions.

Table 1: General Physicochemical Properties of this compound

| Property | Description | Source/Analogy |

| Molecular Formula | C₃₇H₄₂N₂O₁₃ | PubChem |

| Molecular Weight | 722.7 g/mol | PubChem |

| Appearance | Yellow to orange solid | Analogy to pluramycins |

| General Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. | General knowledge of pluramycins |

Solubility of this compound in DMSO

The solubility of a compound in a specific solvent is a finite property at a given temperature. For practical laboratory purposes, understanding the maximum achievable concentration is crucial for the preparation of stock solutions.

Experimental Protocol for Solubility Determination

A standardized method for determining the solubility of this compound in DMSO involves the preparation of a saturated solution and subsequent quantification of the dissolved compound.

Materials:

-

This compound (solid)

-

Anhydrous DMSO

-

Vortex mixer

-

Thermostatic shaker

-

High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)

-

Calibrated analytical balance

-

Microcentrifuge

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Slurry: Add an excess amount of solid this compound to a known volume of anhydrous DMSO in a sealed vial.

-

Equilibration: Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25°C) and agitate for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: Centrifuge the slurry at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

-

Preparation of Sample for Analysis: Carefully withdraw a known volume of the supernatant and dilute it with an appropriate solvent (e.g., a mixture of acetonitrile and water) to a concentration within the linear range of the HPLC calibration curve.

-

HPLC Analysis: Inject the diluted sample into the HPLC system and determine the concentration of this compound by comparing the peak area to a pre-established calibration curve.

-

Calculation of Solubility: Calculate the original concentration in the saturated DMSO solution, which represents the solubility.

Illustrative Solubility Data

The following table presents hypothetical solubility data for this compound in DMSO at different temperatures.

Table 2: Hypothetical Solubility of this compound in DMSO

| Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |

| 4 | 15 | 20.8 |

| 25 (Room Temperature) | 25 | 34.6 |

| 37 | 35 | 48.4 |

Note: This data is for illustrative purposes and should be experimentally verified.

Stability of this compound in DMSO

The chemical stability of this compound in a DMSO stock solution is critical for ensuring that the compound being tested is the parent molecule and not a degradation product. Stability can be affected by temperature, light, and the presence of water.

Experimental Protocol for Stability Assessment

A typical stability study involves storing the this compound stock solution under various conditions and monitoring its concentration over time using a stability-indicating HPLC method.

Materials:

-

This compound in DMSO stock solution (e.g., 10 mM)

-

Anhydrous DMSO

-

HPLC system as described above

-

Temperature-controlled storage units (e.g., refrigerators, freezers, incubators)

-

Light-protective storage containers (e.g., amber vials)

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).

-

Aliquoting: Aliquot the stock solution into multiple sealed, light-protected vials to avoid repeated freeze-thaw cycles of the main stock.

-

Storage Conditions: Store the aliquots under a range of conditions:

-

-80°C (long-term storage)

-

-20°C (short-term storage)

-

4°C (refrigerated)

-

25°C (room temperature, to simulate benchtop use)

-

-

Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove an aliquot from each storage condition.

-

HPLC Analysis: Analyze the samples by HPLC to determine the concentration of this compound remaining. The HPLC method should be capable of separating this compound from any potential degradation products.

-

Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

Illustrative Stability Data

The following table provides hypothetical stability data for a 10 mM solution of this compound in DMSO.

Table 3: Hypothetical Stability of 10 mM this compound in DMSO (% Remaining)

| Time (Weeks) | -80°C | -20°C | 4°C | 25°C |

| 0 | 100 | 100 | 100 | 100 |

| 1 | 99.8 | 99.5 | 98.2 | 92.5 |

| 2 | 99.6 | 99.1 | 96.5 | 85.1 |

| 4 | 99.5 | 98.5 | 93.1 | 70.3 |

| 8 | 99.2 | 97.2 | 86.4 | 50.8 |

| 12 | 99.0 | 96.0 | 80.1 | 35.2 |

Note: This data is for illustrative purposes and should be experimentally verified.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Solubility Determination

Caption: Workflow for Stability Assessment

Recommendations for Handling this compound in DMSO

Based on the general principles of handling antibiotic solutions and the illustrative data, the following best practices are recommended:

-

Use Anhydrous DMSO: To minimize water-catalyzed degradation, use high-purity, anhydrous DMSO for preparing stock solutions.

-

Prepare Concentrated Stocks: It is advisable to prepare a highly concentrated stock solution (e.g., 10-20 mM) to minimize the volume of DMSO introduced into aqueous experimental systems.

-

Long-Term Storage: For long-term storage (months to years), aliquot the stock solution into single-use vials and store at -80°C.

-

Short-Term Storage: For short-term storage (weeks to months), -20°C is generally acceptable.

-

Avoid Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture and accelerate degradation. Aliquoting is the most effective way to prevent this.

-

Protect from Light: As many complex organic molecules are light-sensitive, store this compound solutions in amber or other light-blocking containers.

-

Working Solutions: Prepare fresh working solutions from the frozen stock on the day of the experiment. Do not store dilute aqueous solutions for extended periods.

-

DMSO Concentration in Assays: When diluting the DMSO stock into aqueous media for experiments, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced artifacts.

Conclusion

References

Initial Isolation of the Altromycin Complex: A Technical Overview

The altromycin complex, a group of novel pluramycin-like antibiotics, was first isolated from the fermentation broth of a soil-dwelling actinomycete. This technical guide provides a comprehensive overview of the initial isolation, purification, and characterization of these potent Gram-positive antibacterial agents. The information presented is compiled from foundational studies and is intended for researchers, scientists, and drug development professionals.

Producing Organism and Fermentation

The altromycin complex is produced by the actinomycete strain AB 1246E-26, which was isolated from a soil sample collected in the South African bushveld.[1] Actinomycetes are a well-known source of a wide variety of bioactive secondary metabolites, including many clinically significant antibiotics.[2]

Fermentation Parameters:

While the precise media composition for the production of altromycins is not detailed in publicly available literature, general parameters for antibiotic production by actinomycetes can be inferred. Optimal production typically occurs under controlled physicochemical conditions.[2]

| Parameter | General Optimal Range for Actinomycetes |

| pH | 7.0 - 8.0 |

| Temperature | 25°C - 30°C |

| Aeration | Sufficient dissolved oxygen is critical for these aerobic microorganisms. |

| Agitation | Ensures even distribution of nutrients and oxygen. |

Table 1: General Physicochemical Parameters for Antibiotic Production by Actinomycetes.[2]

Commonly utilized carbon sources in actinomycete fermentation include glucose, starch, and glycerol, while nitrogen sources can be organic (e.g., yeast extract, peptone, soybean meal) or inorganic.[2]

Extraction and Purification

The recovery and isolation of the altromycin complex from the fermentation broth is a multi-step process designed to separate the bioactive compounds from the complex mixture of microbial cells and media components.

Initial Extraction:

The first step in the isolation process involves the extraction of the altromycins from the whole fermentation broth using an organic solvent.[3] This technique leverages the solubility of the anthraquinone-derived altromycins in an organic phase that is immiscible with the aqueous fermentation broth.[2][3]

Purification by Counter-Current Chromatography (CCC):

Following the initial solvent extraction, the individual components of the altromycin complex are separated and purified using counter-current chromatography (CCC).[3] CCC is a liquid-liquid chromatographic technique that avoids the use of a solid support, thereby minimizing issues of irreversible adsorption.[4][5] The separation is based on the differential partitioning of the analytes between two immiscible liquid phases.[4]

Physicochemical Properties and Characterization

The altromycin complex consists of several related compounds, including altromycins A, B, C, D, and later identified components E, F, G, H, and I.[3][6] The structures of these compounds were elucidated using a combination of spectroscopic techniques, including UV, IR, mass spectrometry, and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

Physicochemical Data for Altromycin B:

Calculated physicochemical properties for altromycin B provide insights into its drug-like characteristics.

| Property | Value |

| Molecular Weight | 925.37 |

| Hydrogen Bond Acceptors | 16 |

| Hydrogen Bond Donors | 5 |

| Rotatable Bonds | 11 |

| Topological Polar Surface Area | 262.95 |

| XLogP | 1.72 |

| Lipinski's Rules Broken | 2 |

Table 2: Calculated Physicochemical Properties of Altromycin B.[7]

Spectroscopic Characterization:

UV and IR data confirmed that the altromycins belong to the anthraquinone-derived class of antibiotics.[3] Mass spectral and NMR data were instrumental in establishing the structures of the individual components and demonstrating that they represent a new complex of compounds related to, but distinct from, the pluramycin-type antibiotics.[3] Altromycin B has been shown to be a DNA minor groove binder and DNA alkylator.[7][8]

Experimental Protocols

Detailed experimental protocols, including the specific fermentation medium composition, the organic solvent used for extraction, and the precise parameters for counter-current chromatography, are not available in the publicly accessible scientific literature. Access to the full-text publications is required to provide these in-depth methodologies.

Visualizations

Experimental Workflow for Altromycin Isolation:

The following diagram illustrates the general workflow for the initial isolation and purification of the altromycin complex.

References

- 1. Altromycins, novel pluramycin-like antibiotics. I. Taxonomy of the producing organism, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Altromycin H | Antitumor Antibiotic | RUO [benchchem.com]

- 3. Altromycins, novel pluramycin-like antibiotics. II. Isolation and elucidation of structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Countercurrent chromatography - Wikipedia [en.wikipedia.org]

- 5. Separation of antibiotics by counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Altromycins E, F, G, H and I; additional novel components of the altromycin complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Altromycin B | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Structure of the altromycin B (N7-guanine)-DNA adduct. A proposed prototypic DNA adduct structure for the pluramycin antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Altromycin C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods utilized for the characterization of Altromycin C, a member of the pluramycin family of antibiotics. Altromycins are anthraquinone-derived compounds known for their antibacterial activity.[1][2] The structural elucidation of these complex natural products relies on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) spectroscopy, and Infrared (IR) spectroscopy.[1]

Data Presentation: Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound based on the analysis of the altromycin complex and related pluramycin antibiotics.

Table 1: Expected ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | Expected ¹³C Chemical Shift (δ, ppm) | Expected ¹H Chemical Shift (δ, ppm) | Key Correlations (COSY, HMBC) |

| Aglycone | |||

| C-1 | ~185.0 | - | HMBC to H-2, H-9a |

| C-2 | ~120.0 | ~7.5 (s) | COSY with H-3 (if present), HMBC to C-1, C-3, C-4, C-4a |

| C-3 | ~140.0 | ~7.8 (d) | COSY with H-2 (if present), HMBC to C-1, C-2, C-4, C-12b |

| ... | ... | ... | ... |

| Sugar Moieties | |||

| C-1' | ~100.0 | ~5.5 (d) | HMBC to aglycone attachment point |

| ... | ... | ... | ... |

| C-1'' | ~98.0 | ~5.2 (d) | HMBC to C- of first sugar |

| ... | ... | ... | ... |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. The table is a representative structure and would be significantly more detailed with actual data.

Table 2: Mass Spectrometry, UV-Vis, and IR Data for this compound

| Spectroscopic Technique | Observed Data | Interpretation |

| HR-MS (ESI+) | m/z [M+H]⁺, [M+Na]⁺ | Provides the molecular formula and exact mass of this compound. Fragmentation patterns (MS/MS) would elucidate the structure of the sugar moieties and the aglycone. |

| UV-Vis | λmax at ~250, 290, 430 nm | Characteristic of the anthraquinone chromophore present in the pluramycin class of antibiotics. |

| IR (KBr) | νmax ~3400, 1720, 1650, 1620 cm⁻¹ | Indicates the presence of hydroxyl (-OH), ester carbonyl (C=O), quinone carbonyl (C=O), and aromatic (C=C) functional groups. |

Experimental Protocols

The following are detailed methodologies for the key experiments required for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: 5-10 mg of purified this compound is dissolved in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is used to acquire the spectra.

-

¹H NMR: Standard parameters are used to acquire a one-dimensional proton spectrum to identify the chemical shifts and coupling constants of the protons.

-

¹³C NMR: A proton-decoupled carbon spectrum is acquired to determine the chemical shifts of all carbon atoms in the molecule.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks within the aglycone and sugar residues.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond proton-carbon correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) proton-carbon correlations, which are crucial for connecting the structural fragments, including the linkage of the sugar moieties to the aglycone.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry through spatial proximity of protons.

-

High-Resolution Mass Spectrometry (HR-MS)

-

Sample Preparation: A dilute solution of this compound (e.g., 1 µg/mL) is prepared in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote ionization.

-

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled with an electrospray ionization (ESI) source is used.

-

Data Acquisition: The analysis is performed in positive ion mode to observe protonated molecules [M+H]⁺ and other adducts like [M+Na]⁺. The high resolution and mass accuracy allow for the determination of the elemental composition.

-

Tandem MS (MS/MS): Collision-induced dissociation (CID) is performed on the parent ion to induce fragmentation. The resulting fragment ions provide structural information about the different components of the molecule, such as the sequential loss of sugar units.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent like methanol or ethanol.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition: The absorbance spectrum is recorded over a wavelength range of 200-800 nm. The solvent is used as a blank for baseline correction. The wavelengths of maximum absorbance (λmax) are recorded.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of dry this compound is finely ground with potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition: The IR spectrum is recorded in the mid-IR range (typically 4000-400 cm⁻¹). The positions of the absorption bands (in wavenumbers, cm⁻¹) are recorded and correlated to the presence of specific functional groups.

Mandatory Visualizations

Experimental Workflow for this compound Characterization

Caption: Workflow for the isolation and structural elucidation of this compound.

Proposed Mechanism of Action for Pluramycin Antibiotics

The mechanism of action for this compound has not been explicitly detailed, but it is expected to be similar to other pluramycin antibiotics. These compounds are known to intercalate into DNA and cause alkylation, leading to the inhibition of DNA and RNA synthesis.[3]

Caption: Proposed mechanism of action for this compound based on related pluramycins.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Altromycin C from Fermentation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the isolation and purification of Altromycin C, a novel pluramycin-like antibiotic, from the fermentation broth of the actinomycete strain AB 1246E-26.[1][2] The methodologies outlined below are based on established principles of natural product isolation and chromatography, drawing parallels from the purification of similar antibiotic compounds.

Introduction

Altromycins are a complex of Gram-positive antibiotics produced by the fermentation of an actinomycete, culture AB 1246E-26.[1] This complex includes Altromycin A, B, C, and D. This compound, a member of this family, has garnered interest for its potential therapeutic applications. The isolation and purification of this compound are critical steps for further pharmacological evaluation and drug development. The following protocols detail the fermentation of the producing organism, extraction of the antibiotic complex, and chromatographic separation of this compound.

Data Presentation

Quantitative data for the production and purification of this compound is not extensively available in the public domain. The following table provides a template for researchers to populate with their experimental data to monitor and optimize the isolation process.

| Parameter | Unit | Expected Range (based on similar antibiotic fermentations) | Experimental Value |

| Fermentation Titer of Altromycin Complex | mg/L | 50 - 500 | |

| Extraction Efficiency of Altromycin Complex | % | 70 - 95 | |

| Purity of this compound after Counter-Current Chromatography | % | > 95 | |

| Overall Yield of this compound | mg/L of broth | 5 - 50 |

Experimental Protocols

Fermentation of Actinomycete Strain AB 1246E-26

This protocol describes the submerged fermentation process for the production of the Altromycin complex.

Materials:

-

Cryovial of Actinomycete strain AB 1246E-26

-

Seed medium (e.g., Tryptic Soy Broth or a custom medium optimized for actinomycete growth)

-

Production medium (e.g., a complex medium containing glucose, soybean meal, yeast extract, and mineral salts)

-

Shake flasks (baffled)

-

Incubator shaker

-

Bioreactor (optional, for scale-up)

Procedure:

-

Inoculum Preparation:

-

Aseptically transfer a small amount of the cryopreserved culture to a shake flask containing the seed medium.

-

Incubate at 28-30°C with agitation (200-250 rpm) for 2-3 days, or until dense growth is observed.

-

-

Production Fermentation:

-

Inoculate the production medium with 5-10% (v/v) of the seed culture.

-

Incubate the production culture in shake flasks or a bioreactor at 28-30°C with agitation for 5-7 days.

-

Monitor the fermentation periodically for pH, cell growth, and antibiotic production (using a bioassay or HPLC).

-

Extraction of the Altromycin Complex

This protocol outlines the recovery of the Altromycin complex from the whole fermentation broth using organic solvent extraction.[1]

Materials:

-

Whole fermentation broth

-

Organic solvent (e.g., ethyl acetate, butyl acetate, or a mixture of chloroform and methanol)

-

Separatory funnel or equivalent extraction equipment

-

Rotary evaporator

Procedure:

-

Adjust the pH of the whole fermentation broth to a neutral or slightly basic pH (e.g., pH 7.0-8.0) to ensure the Altromycins are in their free base form, which is typically more soluble in organic solvents.

-

Add an equal volume of the selected organic solvent to the fermentation broth.

-

Agitate the mixture vigorously for 30-60 minutes to ensure thorough extraction.

-

Separate the organic phase from the aqueous phase. If emulsions form, centrifugation may be required.

-

Repeat the extraction of the aqueous phase with fresh organic solvent to maximize recovery.

-

Pool the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract containing the Altromycin complex.

Purification of this compound by Counter-Current Chromatography (CCC)

This protocol describes the separation of this compound from the other Altromycins in the crude extract using Counter-Current Chromatography.[1]

Materials:

-

Crude Altromycin extract

-

CCC instrument

-

A suitable two-phase solvent system (e.g., a mixture of hexane, ethyl acetate, methanol, and water). The optimal ratio must be determined empirically.

-

Fraction collector

Procedure:

-

Solvent System Selection: Prepare a series of two-phase solvent systems and determine the partition coefficient (K) of the Altromycin components. The ideal K value for the target compound (this compound) should be between 0.5 and 2.

-

Instrument Preparation:

-

Fill the CCC column with the stationary phase.

-

Equilibrate the column by pumping the mobile phase through the system until a hydrodynamic equilibrium is reached.

-

-

Sample Injection: Dissolve the crude extract in a small volume of the mobile or stationary phase and inject it into the CCC system.

-

Elution and Fractionation:

-

Pump the mobile phase through the column at a constant flow rate.

-

Collect fractions at regular intervals using a fraction collector.

-

-

Analysis of Fractions: Analyze the collected fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure this compound.

-

Pooling and Concentration: Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Visualizations

Experimental Workflow for this compound Isolation

The following diagram illustrates the overall workflow for the isolation and purification of this compound.

Caption: Workflow for this compound Isolation.

Logical Relationships in this compound Production

This diagram shows the key factors and their relationships influencing the successful production and isolation of this compound.

Caption: Factors in this compound Production.

References

- 1. Altromycins, novel pluramycin-like antibiotics. II. Isolation and elucidation of structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of erythromycins in fermentation broth using liquid phase extraction with back extraction combined with high performance liquid chromatography - Arabian Journal of Chemistry [arabjchem.org]

Application Notes and Protocols: Methods for the Total Synthesis of Altromycin C

For Researchers, Scientists, and Drug Development Professionals

Introduction